

solubility and stability of Fmoc-D-Cys(Acm)-OH

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Compound of Interest

Compound Name: *Fmoc-D-Cys(Acm)-OH*

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An In-depth Technical Guide to the Solubility and Stability of **Fmoc-D-Cys(Acm)-OH**

Introduction

N- α -Fmoc-S-acetamidomethyl-D-cysteine, commonly abbreviated as **Fmoc-D-Cys(Acm)-OH**, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). As a derivative of the non-natural D-cysteine enantiomer, it is incorporated into peptide sequences to modulate biological activity, enhance proteolytic resistance, and control three-dimensional conformation. The strategic utility of this reagent is primarily centered on its dual-protection scheme. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α -amino group, while the acetamidomethyl (Acm) group offers semi-permanent protection of the thiol side-chain.

The Acm group's stability to the standard conditions of Fmoc-SPPS—namely, repetitive basic treatments for Fmoc removal and strong acidic cocktails for final cleavage from the resin—makes it an essential tool for orthogonal protection strategies.^[1] This allows for the regioselective formation of multiple disulfide bridges, a critical step in the synthesis of complex peptides and proteins where correct folding is paramount for biological function.^{[1][2]} This guide provides a comprehensive overview of the solubility and stability characteristics of **Fmoc-D-Cys(Acm)-OH**, offering quantitative data, detailed experimental protocols, and key chemical workflows to aid researchers in its effective application.

Physicochemical Properties

Fmoc-D-Cys(Acm)-OH is a white to off-white powder under standard laboratory conditions. Its key physicochemical properties are summarized below.

Property	Value	Reference(s)
Chemical Formula	C ₂₁ H ₂₂ N ₂ O ₅ S	[3]
Molecular Weight	414.47 g/mol	[3][4]
CAS Number	168300-88-7	[4][5]
Appearance	White to slight yellow or beige powder	[3]
Melting Point	143-145 °C	[6]
Purity (HPLC)	Typically ≥97.0%	[6]

Solubility Profile

The solubility of Fmoc-amino acids is a critical parameter in SPPS, as poor solubility can lead to inefficient coupling reactions, resulting in deletion sequences and impure final products.[7][8]

Fmoc-D-Cys(Acm)-OH generally exhibits good solubility in the polar aprotic solvents favored in peptide synthesis.

Solvent	Type	General Solubility	Notes
N,N-Dimethylformamide (DMF)	Polar Aprotic	Highly Soluble	The most common solvent for SPPS. Should be amine-free to prevent premature Fmoc deprotection.[9][10]
N-Methyl-2-pyrrolidone (NMP)	Polar Aprotic	Highly Soluble	Often exhibits higher solvating power than DMF but may lead to greater decomposition of Fmoc-amino acids over time.[9][10][11]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Highly Soluble	An excellent solvent, often used as an additive to enhance the solubility of difficult sequences.[7][11]
Dichloromethane (DCM)	Nonpolar Aprotic	Moderately Soluble	Less commonly used for coupling in Fmoc chemistry as it is less efficient at solvating peptide chains.[9]
Water	Polar Protic	Sparingly Soluble	The hydrophobic nature of the Fmoc group significantly limits solubility in aqueous solutions.[8]
Acetonitrile (ACN)	Polar Aprotic	Moderately Soluble	Primarily used in HPLC mobile phases for purification rather than as a coupling solvent.[9]

Factors Influencing Solubility:

- **Aggregation:** The planar, aromatic Fmoc group can cause molecules to self-assemble through π - π stacking, which reduces overall solubility.[\[11\]](#) Physical disruption methods such as vortexing or sonication can help break up these aggregates.[\[11\]](#)
- **Temperature:** Gently warming the solvent (e.g., to 37°C) can increase solubility, but prolonged heating should be avoided to prevent potential degradation.[\[11\]](#)
- **Solvent Purity:** The presence of impurities, particularly water or amines in DMF, can negatively impact both solubility and stability.[\[9\]](#)

Stability Profile

The stability of both the Fmoc and AcM protecting groups under various conditions is fundamental to the successful synthesis of the target peptide.

Chemical Stability

Condition	Reagent(s)	Fmoc Group Stability	AcM Group Stability	Purpose in SPPS
Standard Basic	20-40% Piperidine in DMF	Labile	Stable [1] [2]	N- α -Fmoc deprotection
Standard Acidic	95% TFA, Scavengers (e.g., TIS, H ₂ O)	Stable [8]	Generally Stable [3] [12]	Cleavage from resin & side-chain deprotection
AcM Deprotection	Iodine (I ₂), Hg(OAc) ₂ , Ag(I) salts	Stable	Labile [3] [13]	Post-cleavage thiol deprotection for disulfide formation

Degradation Pathways and Side Reactions

While generally robust, **Fmoc-D-Cys(AcM)-OH** can be susceptible to several side reactions:

- **Partial Acm Lability in Acid:** Although considered stable, the Acm group can be partially removed during prolonged exposure to strong TFA cocktails. This can lead to unintended disulfide bond formation or alkylation of other residues like tyrosine.[\[14\]](#) The inclusion of scavengers can help suppress these side reactions.[\[14\]](#)
- **Racemization:** Cysteine residues are particularly prone to racemization (conversion from D- to L-enantiomer, or vice-versa) during the base-catalyzed coupling step.[\[15\]](#) The Acm protecting group is known to reduce the extent of racemization compared to the more common Trityl (Trt) group.[\[15\]](#)[\[16\]](#) To minimize this side reaction, it is advisable to use coupling additives like HOBt and avoid prolonged pre-activation times.[\[15\]](#)
- **Acm Group Migration:** During deprotection of the Acm group with heavy metal salts like Hg(II) or Tl(III), a side reaction involving the migration of the Acm moiety from the sulfur atom to the hydroxyl group of nearby serine or threonine residues (S → O shift) has been observed.[\[17\]](#)
- **Aspartimide Formation:** When coupling an Fmoc-Asp(OtBu)-OH residue to a peptide chain with an N-terminal Cys(Acm), the sequence becomes susceptible to base-catalyzed aspartimide formation.[\[16\]](#)

Experimental Protocols

The following sections provide detailed methodologies for determining the key parameters of solubility and stability in a laboratory setting.

Protocol 1: Quantitative Solubility Determination by HPLC

This protocol outlines a general method for determining the solubility of **Fmoc-D-Cys(Acm)-OH** in a given solvent.[\[7\]](#)[\[8\]](#)

Materials:

- **Fmoc-D-Cys(Acm)-OH**
- High-purity solvent of interest (e.g., DMF, NMP)

- Analytical balance
- Thermostatic shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks, pipettes, and syringe filters (0.22 µm)

Procedure:

- Preparation of Saturated Solution: Accurately weigh an excess amount of **Fmoc-D-Cys(Acm)-OH** (e.g., 100 mg) into a sealed vial. Add a precise volume of the test solvent (e.g., 1.0 mL).
- Equilibration: Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium.
- Separation of Solid: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.
- Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the HPLC calibration curve. Filter the final diluted sample through a 0.22 µm syringe filter.
- HPLC Analysis:
 - Generate a calibration curve by injecting standard solutions of **Fmoc-D-Cys(Acm)-OH** of known concentrations.
 - Inject the diluted sample into the HPLC system. A typical method uses a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA.
 - Monitor the elution at a wavelength of 265 nm or 301 nm.[8]
- Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor.

This value represents the solubility, typically expressed in mg/mL or M.

Protocol 2: Stability Assessment under Fmoc Deprotection Conditions

This protocol assesses the stability of the AcM group and the kinetics of Fmoc group removal in a standard deprotection solution.

Materials:

- **Fmoc-D-Cys(AcM)-OH**
- Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.[\[18\]](#)
- Quenching Solution: 1% (v/v) TFA in DMF.
- HPLC system as described in Protocol 1.

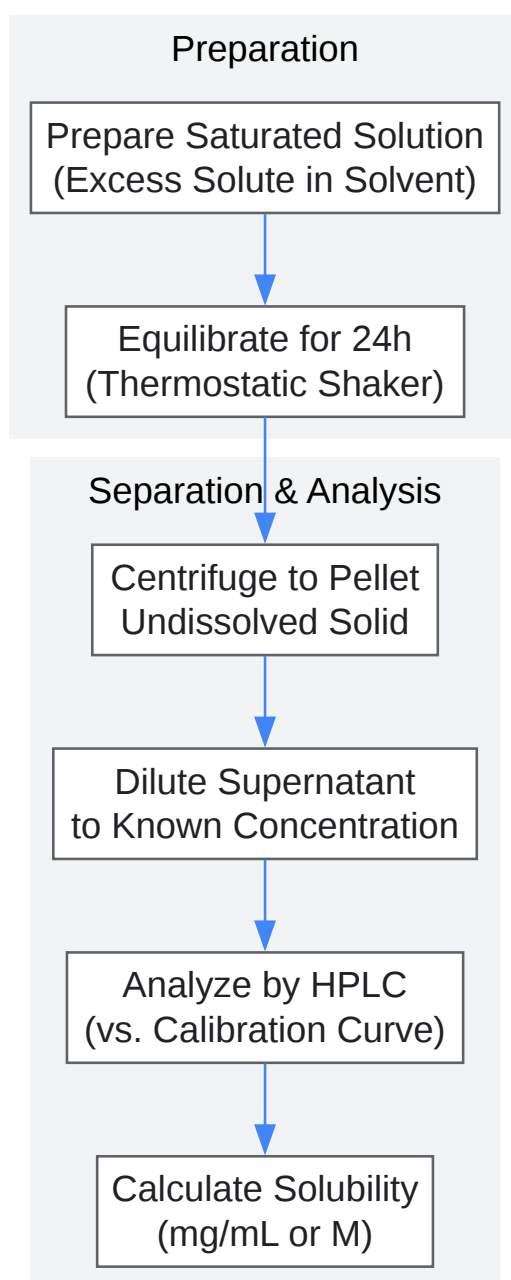
Procedure:

- Reaction Setup: Prepare a stock solution of **Fmoc-D-Cys(AcM)-OH** in DMF (e.g., 10 mg/mL). In a reaction vial, add a known volume of the deprotection solution.
- Initiation: To initiate the reaction, add a small volume of the **Fmoc-D-Cys(AcM)-OH** stock solution to the deprotection solution to achieve a final concentration of ~1 mg/mL. Start a timer immediately.
- Time-Course Sampling: At predetermined time points (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture.
- Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing the quenching solution. This neutralizes the piperidine and stops the deprotection reaction.
- HPLC Analysis: Analyze each quenched time-point sample by HPLC.
- Data Analysis: Quantify the peak area of the remaining **Fmoc-D-Cys(AcM)-OH** at each time point. Plot the percentage of remaining starting material against time to determine the rate of

Fmoc deprotection. Concurrently, monitor for the appearance of the deprotected product (H-D-Cys(Acm)-OH) and the absence of any degradation peaks related to the Acm group.

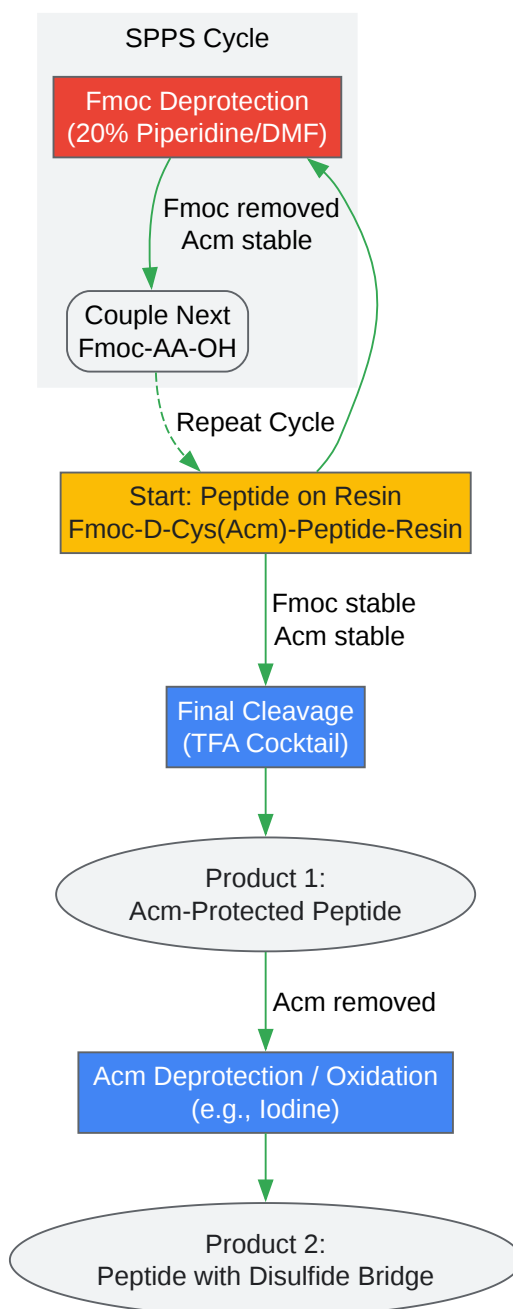
Visualizations of Key Workflows

Diagrams generated using Graphviz provide clear visual representations of experimental and logical processes involving **Fmoc-D-Cys(Acm)-OH**.



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Caption: Experimental workflow for determining quantitative solubility.



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Caption: Chemical stability and orthogonality of protecting groups in SPPS.

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